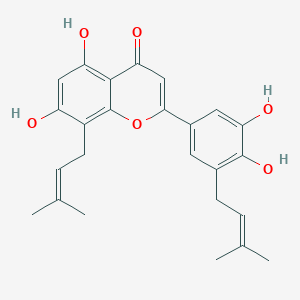

エピメドキオレアニン B

概要

説明

科学的研究の応用

Epimedokoreanin B has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of prenylated flavonoids and their chemical properties.

Medicine: Epimedokoreanin B exhibits anticancer activity by inducing paraptosis-like cell death in human non-small cell lung cancer cells.

Industry: It is used in the development of new therapeutic agents for the treatment of various diseases, including cancer and periodontitis

作用機序

Epimedokoreanin B exerts its effects through various mechanisms:

Inhibition of Gingipains: It inhibits the enzymatic activity of gingipains, which are cysteine proteases produced by Porphyromonas gingivalis.

Induction of Paraptosis: In human non-small cell lung cancer cells, Epimedokoreanin B induces paraptosis-like cell death, characterized by cytoplasmic vacuolation and endoplasmic reticulum stress.

Inhibition of Advanced Glycation End-Products: It inhibits the formation of advanced glycation end-products, which are implicated in the complications of diabetes.

生化学分析

Biochemical Properties

Epimedokoreanin B has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the activation of STAT3 in human monocyte-derived macrophages (HMDMs) . This suggests that Epimedokoreanin B may play a role in modulating the activity of this protein, which is involved in many cellular processes.

Cellular Effects

Epimedokoreanin B has been observed to inhibit cell proliferation and migration in both A549 and NCI-H292 cells . It induces cell death that lacks the features of apoptosis, such as chromatin condensation, phosphatidyl serine exposure, and caspase cleavage . This suggests that Epimedokoreanin B influences cell function by inducing a unique form of cell death.

Molecular Mechanism

The molecular mechanism of Epimedokoreanin B involves endoplasmic reticulum (ER) stress-mediated paraptosis accompanied by autophagosome accumulation . The vacuoles stimulated by Epimedokoreanin B predominantly derive from ER and mitochondria dilation, which are the characteristics of paraptosis . ER stress inhibitor 4-phenylbutyric acid (4-PBA) and protein synthesis inhibitor cycloheximide (CHX) treatment antagonized the vacuoles formation as well as cell death induced by Epimedokoreanin B, indicating that ER stress was involved in Epimedokoreanin B induced paraptosis .

Temporal Effects in Laboratory Settings

It has been observed to inhibit cell proliferation and migration in lung cancer cells .

Dosage Effects in Animal Models

Oral administration of Epimedokoreanin B has been shown to inhibit tumor growth in an LM8 tumor-bearing murine model . The specific dosage effects of Epimedokoreanin B in animal models have not been extensively studied.

Metabolic Pathways

Given its interactions with STAT3 and its role in ER stress, it is likely that Epimedokoreanin B is involved in pathways related to these processes .

Subcellular Localization

The vacuoles stimulated by Epimedokoreanin B predominantly derive from ER and mitochondria dilation , suggesting that Epimedokoreanin B may localize to these organelles.

準備方法

Synthetic Routes and Reaction Conditions: Epimedokoreanin B can be synthesized through the extraction of Epimedium koreanum Nakai using methanol. The methanol extract is then subjected to various chromatographic techniques to isolate the compound . The structure of Epimedokoreanin B is confirmed through spectroscopic analysis methods and comparisons with previously reported data .

Industrial Production Methods: Industrial production of Epimedokoreanin B involves large-scale extraction from Epimedium koreanum Nakai. The plant material is processed using solvents like methanol, followed by purification steps such as column chromatography to obtain the pure compound .

化学反応の分析

Types of Reactions: Epimedokoreanin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may yield alcohols .

類似化合物との比較

Epimedokoreanin B is unique among prenylated flavonoids due to its diverse biological activities. Similar compounds include:

Luteolin: A parent compound of Epimedokoreanin B, known for its anti-inflammatory and antioxidant properties.

Apigenin: Another parent compound, known for its anticancer and anti-inflammatory properties.

Icaritin: A related prenylated flavonoid with anticancer and anti-inflammatory activities.

Desmethylicaritin: Another related compound with similar biological activities.

Epimedokoreanin B stands out due to its potent inhibitory effects on gingipains and its ability to induce paraptosis-like cell death in cancer cells .

特性

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZMBCVLWOJASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Epimedokoreanin B and where is it found?

A: Epimedokoreanin B is a prenylated flavonoid primarily isolated from the aerial parts of Epimedium koreanum Nakai, a plant used in traditional medicine. []

Q2: How does Epimedokoreanin B exert its anti-tumor effects?

A: Research suggests that Epimedokoreanin B inhibits tumor progression by suppressing the activation of STAT3, a protein involved in cell growth and survival. This effect was observed both in tumor cells and within the tumor microenvironment, specifically by inhibiting the M2 polarization of tumor-associated macrophages (TAMs). []

Q3: Can you elaborate on the role of Epimedokoreanin B in modulating macrophage activity?

A: Epimedokoreanin B exhibits anti-inflammatory effects by suppressing the polarization of macrophages into the M2 phenotype, which is known to promote tumor growth. This compound achieves this by inhibiting the expression of CD163, a marker of M2 macrophages, and reducing the production of the pro-inflammatory cytokine interleukin (IL)-10 in human monocyte-derived macrophages (HMDMs). []

Q4: How does the presence of prenyl groups impact the biological activity of Epimedokoreanin B?

A: Studies comparing Epimedokoreanin B with its parent compound, luteolin, reveal that the presence of prenyl groups significantly enhances its biological activity. For instance, Epimedokoreanin B demonstrates a 6-fold greater potency in inhibiting human neutrophil elastase (HNE) compared to luteolin. This highlights the crucial role of prenyl groups in enhancing the inhibitory effects of this flavonoid. [, ]

Q5: What is the mechanism of action of Epimedokoreanin B against Porphyromonas gingivalis?

A: Epimedokoreanin B exhibits promising activity against Porphyromonas gingivalis, a key pathogen in periodontitis. It achieves this by inhibiting the activity of gingipains, the virulence cysteine proteases produced by the bacterium. [] Additionally, it hinders the growth of P. gingivalis and disrupts its biofilm formation, suggesting multiple mechanisms of action against this periodontal pathogen. []

Q6: Has the anti-tumor activity of Epimedokoreanin B been demonstrated in vivo?

A: Yes, oral administration of Epimedokoreanin B showed significant tumor growth inhibition in a mouse model implanted with LM8 sarcoma cells, supporting its potential as an anti-cancer agent. []

Q7: Are there other potential therapeutic applications for Epimedokoreanin B being investigated?

A: Beyond its anti-tumor and anti-periodontitis properties, research indicates that Epimedokoreanin B might be beneficial for other conditions. For instance, it has demonstrated an inhibitory effect on advanced glycation end-products (AGEs), suggesting a potential role in managing diabetic complications. [] Further research is needed to explore these possibilities fully.

Q8: What analytical techniques are used to characterize and quantify Epimedokoreanin B?

A: Researchers employ a combination of techniques to identify and quantify Epimedokoreanin B. These include spectroscopic methods like Electrospray Ionization Mass Spectrometry (ESI-MS), proton Nuclear Magnetic Resonance (~1H-NMR), and carbon-13 Nuclear Magnetic Resonance (~13C-NMR). [, ] Chromatographic techniques, such as column chromatography with silica gel and Sephadex LH-20, are used for the isolation and purification of Epimedokoreanin B. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)